molecular formula C8H10ClN3S B1466531 4-(3-Chloropyrazin-2-yl)thiomorpholine CAS No. 1247096-43-0

4-(3-Chloropyrazin-2-yl)thiomorpholine

Cat. No. B1466531
CAS RN: 1247096-43-0
M. Wt: 215.7 g/mol
InChI Key: AFHLXRFCAIOOME-UHFFFAOYSA-N
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Description

“4-(3-Chloropyrazin-2-yl)thiomorpholine” is a chemical compound with the molecular formula C8H10ClN3S and a molecular weight of 215.7 . It is also known by its IUPAC name, 4-(3-chloro-2-pyrazinyl)morpholine .


Synthesis Analysis

The synthesis of similar pyrazine-based compounds has been discussed in a paper . The synthesis of a compound started with the Suzuki–Miyaura coupling between (2,3-dichlorophenyl) boronic acid and 3-bromo-6-chloropyrazin-2-amine, affording an intermediate in 74% yield. Then, protection of the amine on pyrazine with di-tert-butyl dicarbonate gave the di-protected intermediate in 60% yield .


Molecular Structure Analysis

The molecular structure of “4-(3-Chloropyrazin-2-yl)thiomorpholine” can be represented by the InChI code: 1S/C8H10ClN3O/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 .


Physical And Chemical Properties Analysis

The physical form of “4-(3-Chloropyrazin-2-yl)thiomorpholine” is liquid . More specific physical and chemical properties are not available from the search results.

Scientific Research Applications

Synthesis and Biological Activities

Thiomorpholine derivatives have been extensively studied for their antimicrobial activities. For instance, the synthesis and antimicrobial activity of thiomorpholine derivatives, including the development of new bioactive molecules with less toxicity, indicate their significance in drug discovery and development processes (D. Kardile & N. Kalyane, 2010). Such studies highlight the potential of thiomorpholine derivatives in addressing microbial resistance by optimizing biological effects and ensuring consistent drug availability.

Pyrazine derivatives have also been synthesized for the evaluation of biological activities, indicating a broad interest in their potential applications. The synthesis of pyrazinoylmorpholine and related compounds (F. Uchimaru et al., 1971) suggests efforts to explore the chemical space around pyrazine for therapeutic and material science applications.

Medicinal Chemistry Applications

The preparation of novel bridged bicyclic thiomorpholines (Daniel P. Walker & D. J. Rogier, 2013) as potentially useful building blocks in medicinal chemistry research underscores the utility of thiomorpholine scaffolds in developing new therapeutic agents. These compounds, including analogues that have entered clinical trials, demonstrate the applicability of thiomorpholine derivatives in creating drugs with interesting biological profiles.

Chemical Synthesis and Characterization

Research on the synthesis of thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles (K. Battula et al., 2016) provides insights into the chemical versatility of thiomorpholine derivatives. These compounds were evaluated for their antimicrobial activity, further illustrating the chemical and biological significance of thiomorpholine in synthesizing compounds with potential therapeutic applications.

properties

IUPAC Name

4-(3-chloropyrazin-2-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHLXRFCAIOOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropyrazin-2-yl)thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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